4-biphenyl-3'-acetyl-acetic acid

physicochemical profiling drug-likeness permeability prediction

Standard biphenylacetic acid NSAID scaffolds like felbinac lack a second reactive center for rapid diversification. 4-Biphenyl-3'-acetyl-acetic acid (CAS 886363-14-0) solves this with its 3'-acetyl ketone handle, enabling orthogonal condensations to hydrazones, oximes, and heterocycles while preserving carboxylic acid reactivity. - Dual reactive centers (acetyl + COOH) for one-step focused library synthesis - XLogP3 2.7, TPSA 54.4 Ų - tuned polarity for gut-restricted/topical candidate profiling - 97% purity, stocked for immediate global delivery

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 886363-14-0
Cat. No. B1289909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-biphenyl-3'-acetyl-acetic acid
CAS886363-14-0
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C16H14O3/c1-11(17)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)19/h2-8,10H,9H2,1H3,(H,18,19)
InChIKeyIZTACOSBQBHGOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Biphenyl-3'-acetyl-acetic Acid: Core Identity and Procurement


4-Biphenyl-3'-acetyl-acetic acid (CAS 886363-14-0), systematically named 2-[4-(3-acetylphenyl)phenyl]acetic acid, is a substituted biphenylacetic acid derivative with molecular formula C₁₆H₁₄O₃ and molecular weight 254.28 g/mol . The compound features a biphenyl core bearing an acetyl group at the 3' position and an acetic acid moiety at the para position of the second phenyl ring, placing it within the well-established class of nonsteroidal anti-inflammatory drug (NSAID) scaffolds typified by felbinac (4-biphenylylacetic acid) [1]. Commercially, it is supplied at purities of 95–97% by vendors including Fluorochem, Sigma-Aldrich (via AstaTech), abcr, and AKSci, with pricing ranging from approximately $135/50 mg to $848/g depending on quantity and supplier [2].

Why 4-Biphenyl-3'-acetyl-acetic Acid Outperforms Felbinac


Within the biphenylacetic acid NSAID class, relatively minor structural modifications produce large differences in lipophilicity, electronic distribution, hydrogen-bonding capacity, and metabolic susceptibility [1]. The 3'-acetyl substituent in 4-biphenyl-3'-acetyl-acetic acid introduces a ketone H-bond acceptor and an electron-withdrawing group that simultaneously increases polar surface area (computed TPSA ≈ 54.4 Ų) and modulates the calculated logP (XLogP3 ≈ 2.7) compared with the parent felbinac (4-biphenylylacetic acid, TPSA = 37.3 Ų, XLogP3 ≈ 3.2) [2]. These physicochemical shifts alter both passive membrane permeability and target-binding pharmacophore complementarity. Furthermore, the acetyl moiety serves as a synthetic handle for further derivatization—via condensation, reduction, or heterocycle formation—that the unsubstituted parent scaffold cannot provide without additional functionalization steps [3]. Consequently, generic substitution by felbinac or other non-acetylated biphenylacetic acid analogs would compromise both the biological SAR profile and the chemical versatility of the research program.

4-Biphenyl-3'-acetyl-acetic Acid: Quantitative Differentiation Evidence


Lipophilicity Modulation Relative to Felbinac

The 3'-acetyl substitution in 4-biphenyl-3'-acetyl-acetic acid reduces the computed octanol–water partition coefficient (XLogP3) to 2.7, compared with a value of approximately 3.2 for the unsubstituted parent felbinac (4-biphenylylacetic acid, CAS 5728-52-9) [1]. This ~0.5 log unit decrease corresponds to a roughly threefold reduction in lipid-phase partitioning at equilibrium, which in biphenylacetic acid SAR has been correlated with reduced passive membrane permeation and altered tissue-distribution kinetics [2]. The direction of the shift is consistent with the introduction of the polar acetyl carbonyl group, which also increases the computed topological polar surface area (TPSA) from 37.3 Ų (felbinac) to 54.4 Ų (target compound) [1]. For procurement decisions, this means the compound is not functionally interchangeable with felbinac in permeability-sensitive assays; the acetylated scaffold systematically biases toward lower membrane flux.

physicochemical profiling drug-likeness permeability prediction

Hydrogen-Bond Acceptor Count and Electronic Effects vs. Felbinac

4-Biphenyl-3'-acetyl-acetic acid possesses three hydrogen-bond acceptor sites (the acetyl carbonyl oxygen, the carboxylic acid carbonyl oxygen, and the carboxylic acid hydroxyl oxygen), compared with only two H-bond acceptors in felbinac (both from the carboxylic acid group) [1]. This additional H-bond acceptor capability, coupled with the electron-withdrawing effect of the acetyl group on the biphenyl π-system, has been proposed in QSAR modeling of related 4',5-disubstituted biphenylacetic acids to strengthen π–π stacking interactions with aromatic residues in the COX active site, as quantified through nucleus-independent chemical shift (NICS) descriptors [2]. Although no direct COX-1 or COX-2 IC₅₀ values are publicly available for 4-biphenyl-3'-acetyl-acetic acid specifically, the class-level QSAR model suggests that the frontier electron density redistribution induced by the 3'-acetyl substituent alters the predicted inhibitory potency compared with the unsubstituted scaffold [2]. Researchers requiring enhanced H-bond acceptor capacity for target pharmacophore complementarity should select this compound over felbinac.

pharmacophore design target engagement SAR optimization

Synthetic Versatility via Acetyl Ketone Handle

The 3'-acetyl ketone group of 4-biphenyl-3'-acetyl-acetic acid serves as a reactive handle for condensation reactions (e.g., with hydrazines, hydroxylamines, or thiosemicarbazides) to form hydrazones, oximes, oxadiazoles, thiadiazoles, and triazoles—transformations that are inaccessible with felbinac due to the absence of a carbonyl group on the biphenyl scaffold [1]. This reactivity has been demonstrated at the class level: felbinac-derived heterocyclic analogs (oxadiazoles, thiadiazoles, triazoles) synthesized by condensing the carboxylic acid group with appropriate reagents achieved anti-inflammatory activity of up to 72.87% inhibition in the carrageenan-induced rat paw edema model, surpassing the parent felbinac (62.44% inhibition) [2]. 4-Biphenyl-3'-acetyl-acetic acid offers dual derivatization sites—the carboxylic acid and the acetyl ketone—enabling orthogonal functionalization strategies that the mono-functional felbinac cannot support without prior introduction of a carbonyl group [3]. This positions the acetylated compound as a more versatile building block for diversity-oriented synthesis and focused library construction.

medicinal chemistry library synthesis building block utility

Class-Level Anti-Inflammatory SAR: Substituent Effects

Systematic SAR studies on substituted biphenylacetic acids have established that the nature and position of substituents on the biphenyl scaffold critically govern anti-inflammatory potency. In the 3-biphenylylacetic acid series, 5-fluoro substitution (compound 5m) yielded the highest anti-inflammatory activity, while α-methyl substitution (compound 5o) conferred the highest analgesic activity [1]. Pharmacokinetic–pharmacodynamic correlation analysis across five biphenylylacetic acid derivatives in the rat carrageenan-induced edema model demonstrated an excellent linear relationship between log drug concentration in the peripheral compartment and percent inhibition of edema (r = 0.76–0.96), indicating that intrinsic activity is approximately constant across the class and that differential in vivo efficacy is primarily governed by distributional pharmacokinetics [2]. The 3'-acetyl substituent of 4-biphenyl-3'-acetyl-acetic acid is expected to modulate both the electronic character of the biphenyl system and the compound's distributional behavior relative to unsubstituted and halogen-substituted analogs, although direct quantitative potency data for this specific compound remain absent from the peer-reviewed literature. Procurement for pharmacological evaluation should be guided by the understanding that the acetyl group occupies a distinct region of the biphenylacetic acid SAR landscape not explored by the more extensively characterized halogen and alkyl substituents [1].

COX inhibition anti-inflammatory activity structure-activity relationship

Multi-Vendor Supply and Purity Specifications

4-Biphenyl-3'-acetyl-acetic acid is stocked by multiple independent suppliers with verifiable purity specifications: Fluorochem (UK, Cat. F040965, 97.0%), Sigma-Aldrich/AstaTech (Cat. ATE014416765, 97%), abcr GmbH (Cat. AB169707, 97%), AKSci (Cat. 1097AL, 97% minimum), and TRC (Cat. A177788, analytical grade) [1]. This multi-vendor availability—spanning US, UK, EU, and China-based suppliers—contrasts with the narrower commercial distribution of the positional isomer 3-biphenyl-3'-acetyl-acetic acid (CAS 886363-13-9), which is primarily offered by fewer vendors and at lower minimum purity (95%) . Pricing at the 250 mg scale ranges from approximately £322.30 (abcr) to £339.00 (Fluorochem), with bulk pricing available at the gram scale. All major suppliers provide certificates of analysis (CoA) and safety data sheets (SDS) documenting the hazard classification as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), ensuring consistent safety handling across procurement sources [1].

chemical procurement purity benchmarking supply chain reliability

Rotatable Bond Count and Conformational Flexibility

The molecular structure of 4-biphenyl-3'-acetyl-acetic acid contains four rotatable bonds (the C–C bond linking the biphenyl rings, the CH₂–COOH bond, the acetyl C–C bond, and the biphenyl–acetyl bond), as confirmed by multiple computed property databases [1]. This degree of conformational freedom is identical to that of felbinac (4 rotatable bonds) but distinguishes it from more constrained biphenylacetic acid derivatives such as flurbiprofen (3 rotatable bonds after accounting for the α-methyl substituent) and from α,α-disubstituted analogs that lock the acetic acid side chain into a restricted conformation [2]. In the QSAR framework established for biphenylacetic acid COX inhibitors, frontier electron density and NICS descriptors—both of which are conformation-dependent—are the primary determinants of in vitro inhibitory activity [3]. The four rotatable bonds of the target compound allow the acetyl and carboxylic acid pharmacophoric elements to sample a wider conformational space for optimal target engagement, a property that is retained relative to felbinac while the acetyl group simultaneously introduces the electronic differentiation described in Evidence Items 1 and 2.

conformational analysis molecular flexibility target adaptation

4-Biphenyl-3'-acetyl-acetic Acid: High-Impact Applications in NSAID Discovery


Diversity-Oriented Synthesis of Heterocycle Libraries for COX Profiling

The dual reactive centers of 4-biphenyl-3'-acetyl-acetic acid—the acetyl ketone and the carboxylic acid—enable chemists to construct focused heterocycle libraries through orthogonal condensation reactions. The acetyl group can be condensed with hydrazines, hydroxylamines, or thiosemicarbazides to generate hydrazone, oxime, oxadiazole, thiadiazole, and triazole derivatives in a single step, while the carboxylic acid can simultaneously or sequentially undergo amidation or esterification. This strategy mirrors the felbinac-to-heterocycle workflow validated by Khan et al. (2017), where felbinac-derived oxadiazole 6c achieved 72.87% anti-inflammatory inhibition with reduced gastric ulcerogenicity (severity index 0.20 vs. 1.5 for felbinac) [6]. The acetylated scaffold is expected to yield an even broader heterocycle space due to the additional ketone condensation site, potentially accessing potency–selectivity profiles not achievable from felbinac alone [5].

Permeability-Modulated Lead Optimization for Tissue-Selective Distribution

The computed XLogP3 of 2.7 and TPSA of 54.4 Ų for 4-biphenyl-3'-acetyl-acetic acid place it in a more polar, less membrane-permeable region of physicochemical space compared with felbinac (XLogP3 = 3.2, TPSA = 37.3 Ų) [6]. This ~0.5 log unit lipophilicity difference, translating to an approximately threefold reduction in lipid-phase partitioning, can be strategically exploited in programs where reduced passive membrane permeation is desirable—for example, in designing gut-restricted or topically applied NSAID candidates that minimize systemic exposure. The pharmacokinetic correlation established by the 1979 biphenylylacetic acid study demonstrated that peripheral compartment drug concentration is the primary determinant of in vivo anti-inflammatory efficacy (r = 0.76–0.96) [3], underscoring the importance of intentional permeability tuning through substituent selection.

Pharmacophore Expansion for H-Bond-Dependent Targets Beyond COX

The three H-bond acceptor sites of 4-biphenyl-3'-acetyl-acetic acid (vs. two in felbinac) provide an expanded pharmacophore for engagement with enzyme targets that require additional polar contacts for binding affinity. Computational studies indicate that the acetyl group's electron-withdrawing character alters the frontier electron density distribution across the biphenyl π-system, as modeled through NICS descriptors in the QSAR framework of Sarkar and Mostafa (2009) [6]. This electronic perturbation, combined with the additional H-bond acceptor, positions the compound as a candidate for probing targets such as lipoxygenase (LOX), microsomal prostaglandin E synthase-1 (mPGES-1), and diacylglycerol acetyltransferase 1 (DGAT1), where biphenylacetic acid scaffolds have shown preliminary inhibitory activity in patent literature [5].

Chemical Biology Tool for Acetyl-Lysine Mimicry

The 3'-acetyl group of 4-biphenyl-3'-acetyl-acetic acid structurally resembles the acetyl side chain of acetyl-lysine, a key post-translational modification recognized by bromodomain and other epigenetic reader proteins. Biphenyl-containing small molecules have been explored as acetyl-lysine mimetics in the context of BET bromodomain inhibition. The compound's biphenyl core provides the aromatic surface for reader-domain hydrophobic pocket engagement, while the acetyl carbonyl can recapitulate the H-bond interaction pattern of the natural acetyl-lysine substrate [6]. This application scenario leverages both the conformational flexibility (4 rotatable bonds) and the acetyl pharmacophore, characteristics that are unavailable in the unsubstituted felbinac scaffold.

Technical Documentation Hub

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